molecular formula C19H15N3OS B2479529 N-(2-(2-methylthiazol-4-yl)phenyl)-1H-indole-5-carboxamide CAS No. 1706053-14-6

N-(2-(2-methylthiazol-4-yl)phenyl)-1H-indole-5-carboxamide

Cat. No. B2479529
CAS RN: 1706053-14-6
M. Wt: 333.41
InChI Key: HESLDLSXXYHPOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a 2-methylthiazol-4-yl phenylamine with an indole-5-carboxylic acid derivative . The exact conditions would depend on the specific reagents and catalysts used.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring attached to a phenyl ring, which is in turn attached to an indole ring via a carboxamide linkage . The exact structure would need to be confirmed using techniques such as NMR and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the thiazole, indole, and carboxamide functional groups . For example, the thiazole ring might undergo reactions at the sulfur or nitrogen atoms, while the indole ring might undergo electrophilic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, while the presence of the aromatic rings could enhance its solubility in nonpolar solvents.

Scientific Research Applications

Antioxidant Properties

Thiazoles have been investigated for their antioxidant potential. Although specific studies on this compound are limited, the thiazole scaffold has been associated with antioxidant effects. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Further research could explore the exact mechanisms and potential therapeutic applications .

Anti-Inflammatory Activity

Thiazoles, including derivatives like our compound, have shown promise as anti-inflammatory agents. Researchers have synthesized polysubstituted thiazole derivatives and evaluated their anti-inflammatory activity. These compounds may help mitigate inflammation-related conditions .

Antimicrobial and Antifungal Properties

Thiazoles exhibit antimicrobial and antifungal effects. For instance, sulfathiazole, an antimicrobial drug, contains a thiazole ring. Investigating the specific antimicrobial and antifungal potential of our compound could provide valuable insights .

Antitumor and Cytotoxic Activity

Certain thiazole derivatives demonstrate antitumor and cytotoxic effects. For instance, a synthesized compound with a [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide structure exhibited potent effects against prostate cancer cells. Further studies could explore its efficacy against other tumor types .

In Vitro Antioxidant Properties

In vitro antioxidant assays have revealed that some synthesized thiazole compounds exhibit potent antioxidant activity. While specific data on our compound are lacking, this area warrants further investigation .

Other Potential Pharmacological Activities

Although not directly studied for our compound, thiazoles have been associated with various pharmacological activities, including neuroprotective, diuretic, and anticonvulsant effects. Exploring these aspects could uncover additional applications .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activities, and development of its potential applications in areas such as medicinal chemistry .

properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-12-21-18(11-24-12)15-4-2-3-5-17(15)22-19(23)14-6-7-16-13(10-14)8-9-20-16/h2-11,20H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESLDLSXXYHPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-methylthiazol-4-yl)phenyl)-1H-indole-5-carboxamide

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